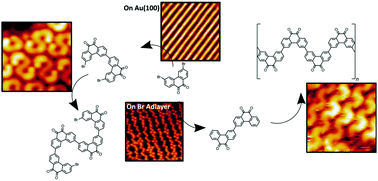Direct observation of the geometric isomer selectivity of a reaction controlled via adsorbed bromine†
Nanoscale Pub Date: 2019-12-27 DOI: 10.1039/C9NR09857G
Abstract
Methods to improve the specificity of stereoselective reactions are paramount to the viability of reaction-based processes. Surface-bound methods are a powerful means to carry out reactions with selectivity in the pursuit of specific products or nanoarchitectures through bottom-up assembly. The Ullmann-like coupling reaction has come to represent one of the most useful methods to form two-dimensional structures through covalent couplings of aromatic molecules following the dissociation of an aryl carbon-halide bond. The leaving halogen atoms are proven to remain adsorbed on the surface and can be deleterious to the fabrication of larger conjugated superstructures. However, on Au(100) we have found the leaving halogen atoms generate a new adsorbate surface that leads to geometric isomer selectivity compared to the unmodified metal surface. The covalent coupling of 3,6-dibromo-phenanthrenequinone (DBPQ) was studied and leaving bromine atoms were found to form self-assembled islands and modify the reconstruction of Au(100). Subsequently, the coupling reaction yielded total selectivity towards a radical trans dimer when surrounded by bromine atoms, while only cis dimers were observed on the undecorated Au surface. This selectivity induced by bromine networks on the surface ultimately results in another potent way to control the stereoselectivity of surface-bound coupling reactions.


Recommended Literature
- [1] Design of peptide-containing N5-unmodified neutral flavins that catalyze aerobic oxygenations†
- [2] Fast and highly sensitive humidity sensors based on NaNbO3 nanofibers†
- [3] Apically linked iron(ii) α-dioximate and α-oximehydrazonate bis-clathrochelates: synthesis, structure and electrocatalytic properties†
- [4] Interface mediated semiconducting to metallic like transition in ultrathin Bi2Se3 films on (100) SrTiO3 grown by molecular beam epitaxy†
- [5] Communication. Temperature compensation of a surface acoustic wave sensor using an integral temperature sensor
- [6] Membrane-tethered activation design of a photosensitizer boosts systemic antitumor immunity via pyroptosis†
- [7] A band-gap-graded CZTSSe solar cell with 12.3% efficiency†
- [8] Determination of cellulase colocalization on cellulose fiber with quantitative FRET measured by acceptor photobleaching and spectrally unmixing fluorescence microscopy
- [9] Improved photoelectrochemical performance of Ti-doped α-Fe2O3 thin films by surface modification with fluoride†
- [10] Solvent screening for a hard-to-dissolve molecular crystal

Journal Name:Nanoscale
Research Products
-
CAS no.: 111900-32-4
-
CAS no.: 1303-88-4
-
CAS no.: 157730-74-0









